

Pacritinib clinical trials phase 1 2 3 results

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Pacritinib

CAS No.: 937272-79-2

Cat. No.: S547886

Get Quote

Drug Profile and Mechanism of Action

Pacritinib is an oral kinase inhibitor with a unique target profile. Unlike other JAK inhibitors, it does not substantially inhibit JAK1 at pharmacologically relevant levels, which is thought to contribute to its distinct safety profile, particularly a lower incidence of myelosuppression [1] [2].

The table below summarizes its primary molecular targets and their therapeutic implications:

Target Kinase	IC50 / Potency	Therapeutic Implication in Myelofibrosis & Other Malignancies
JAK2	IC50 of 23 nM [3]	Primary target for MF; reduces splenomegaly and systemic symptoms [1] [2].
FLT3	IC50 of 22 nM [3]	Potential application in Acute Myeloid Leukemia (AML); overcomes resistance to selective FLT3 inhibition [3].
IRAK1	Potent inhibitor [4]	Modulates inflammatory pathways; potential role in autoimmune disease and lymphoma [4].
CSF1R	Inhibitor [1]	Role in lymphoma and inflammatory diseases requires further investigation.

This multi-kinase inhibition profile underpins the drug's efficacy and its exploration in conditions beyond MF, such as AML and primary effusion lymphoma [4] [3].

Phase 1 & 2 Clinical Trial Results

Early-phase trials established the safety, tolerability, and initial efficacy of **Pacritinib**, leading to a recommended Phase 2 dose.

- **Phase 1 Study Design & Key Findings:** A Phase 1 dose-escalation study involved 43 adults with advanced myeloid malignancies, including MF, AML, and CML. **Pacritinib** was administered orally at doses ranging from 100 mg to 600 mg once daily. The study established the **Maximum Tolerated Dose (MTD) at 500 mg QD** and the **Recommended Phase 2 dose at 400 mg QD**. The most common adverse events (AEs) were gastrointestinal (diarrhea, nausea, vomiting), which were predominantly Grade 1/2 in severity. Notably, no substantial myelosuppression was observed, with no reported leukopenia, neutropenia, or lymphopenia [1].
- **Phase 2 Efficacy Outcomes:** In the Phase 2 component, 31 patients with MF received **Pacritinib** 400 mg QD. The primary endpoint was a $\geq 35\%$ reduction in spleen volume at week 24, achieved by **23.5% (4/17) of evaluable patients**. A key secondary endpoint, a $\geq 50\%$ reduction in spleen length by physical exam, was achieved by **47.4% (9/19) of patients**. Patient-reported symptoms also improved, with **38.9% (7/18) of evaluable patients achieving a $\geq 50\%$ decrease in the Total Symptom Score** [1].

Phase 3 PERSIST-2 Trial: Efficacy in Thrombocytopenic Patients

The PERSIST-2 trial was a pivotal, randomized Phase 3 study that led to **Pacritinib**'s accelerated approval for MF patients with severe thrombocytopenia.

- **Trial Design:** This study enrolled patients with intermediate or high-risk primary or secondary MF, splenomegaly, and a platelet count $\leq 100 \times 10^9/L$. Patients were randomized to receive **Pacritinib** (either 400 mg QD or 200 mg BID) or Best Available Therapy (BAT), which included other JAK2 inhibitors like ruxolitinib (45% of the **Pacritinib** arm and 51% of the BAT arm had prior ruxolitinib therapy). The 400 mg QD arm was discontinued as it could not be established as safe. The efficacy population focused on patients with a baseline platelet count $< 50 \times 10^9/L$ who received **Pacritinib** 200 mg BID (n=31) or BAT (n=32) [5].

- **Efficacy Results:** The table below summarizes the key efficacy outcomes from the PERSIST-2 trial for the 200 mg BID dose versus BAT.

Efficacy Endpoint	Pacritinib 200 mg BID	Best Available Therapy (BAT)
Spleen Volume Reduction (SVR) $\geq 35\%$ at Week 24	9/31 (29%) [5]	0/32 (0%) [5]
Symptom Score Reduction (TSS) $\geq 50\%$ at Week 24	22% [5]	3% [5]
Median Baseline Platelet Count	55 x 10 ⁹ /L [5]	55 x 10 ⁹ /L [5]
Patients with Platelets < 50 x 10 ⁹ /L	45% [5]	45% [5]
Median Baseline Hemoglobin	9.5 g/dL [5]	9.5 g/dL [5]

Safety and Tolerability Profile

The safety profile of **Pacritinib** is characterized by manageable non-hematological toxicities, with a key advantage of minimal myelosuppression.

- **Common Adverse Events:** The most frequent AEs are gastrointestinal. In PERSIST-2, **diarrhea occurred in 48%** of **Pacritinib**-treated patients (vs. 15% in BAT), nausea in 28%, and vomiting in 18%. These events were primarily low-grade, with a median time to resolution of 2 weeks, and could be managed with antidiarrheal medications and dose modifications [5].
- **Serious and Notable Risks:**
 - **Hemorrhage:** Serious and fatal hemorrhages have occurred. In patients with platelet counts < 50 x 10⁹/L, serious hemorrhage was reported in 13% and fatal hemorrhage in 2% of **Pacritinib**-treated patients. **Grade ≥ 3 bleeding events occurred in 15%** of **Pacritinib** patients vs. 7% in the control arm [5].
 - **Thrombocytopenia:** **Pacritinib** can cause worsening thrombocytopenia, requiring periodic monitoring [5].
 - **QTc Prolongation:** **Pacritinib** can cause QTc interval prolongation. Avoid use in patients with a baseline QTc > 480 msec and correct hypokalemia before and during treatment [5].
 - **Cardiovascular and Malignancy Risks:** As with other JAK inhibitors used in rheumatoid arthritis, there are class warnings for increased risks of major adverse cardiac events (MACE),

thrombosis, and secondary malignancies. The benefits and risks must be considered for individual patients, especially current or past smokers [5].

Experimental Protocols and Methodology

For researchers, key methodological details from critical studies are outlined below.

- **In Vitro Cell Proliferation & Signaling Assays:**

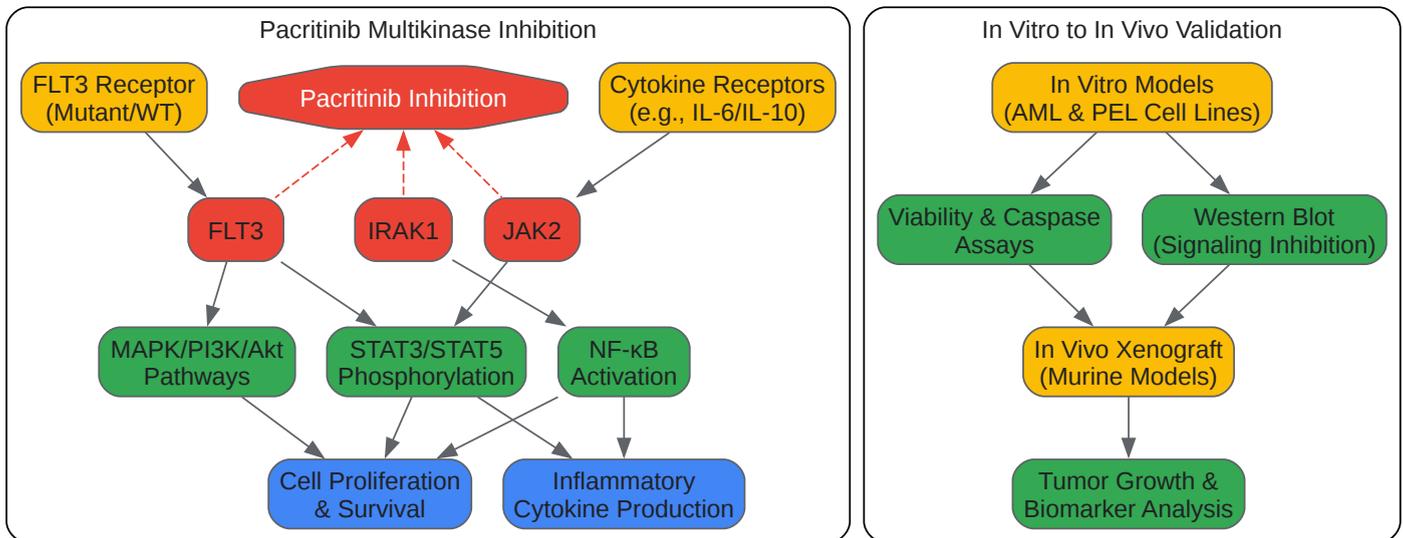
- **Cell Lines:** Studies utilized human AML cell lines (e.g., MV4-11, MOLM-13) and Primary Effusion Lymphoma (PEL) cell lines (e.g., BCBL-1, JSC-1) [4] [3].
- **Proliferation Assay:** Cells were seeded in 96-well plates and treated with compounds in serial dilutions for 48-72 hours. Cell viability was quantified using the **CellTiter-Glo Luminescent Cell Viability Assay (Promega)** [3].
- **Apoptosis/Caspase Assay:** Cells were treated with **Pacritinib** for 16-24 hours. Caspase-3/7 activity was measured using the **Caspase-Glo 3/7 Assay (Promega)**. Apoptosis was also assessed by flow cytometry using an **Annexin V-FITC detection kit** [3].
- **Western Blot Analysis:** Treated cells were lysed, and proteins were separated by SDS-PAGE, transferred to PVDF membranes, and probed with antibodies against phosphorylated and total proteins (e.g., pFLT3, pSTAT3, pSTAT5, pAkt, pp44/42 MAPK, β -actin) to assess pathway inhibition [4] [3].

- **In Vivo Xenograft Models:**

- **Model Establishment:** Female athymic BALB/c nude mice were implanted subcutaneously with 1×10^7 MV4-11 human AML cells resuspended in a 1:1 mixture of serum-free medium and Matrigel [3].
- **Dosing Protocol:** Once tumors were established, mice were randomized into treatment groups. **Pacritinib** was administered orally via gavage, with dosing solutions prepared in **0.5% methylcellulose (w/v) and 0.1% Tween-80 in H₂O** [3].
- **Endpoint Analysis:** Primary endpoints included tumor volume measurement and inhibition of phosphorylation of FLT3 and STAT5 in harvested tumor tissues [3].

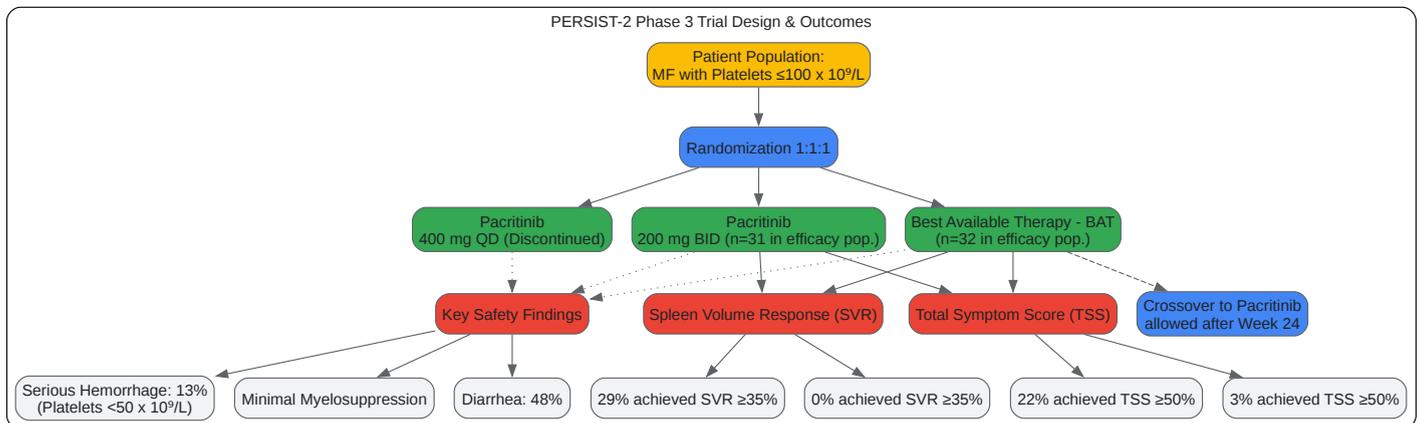
Pacritinib's Signaling Pathway and Experimental Workflow

To visualize the drug's mechanism and its investigation in research, the following diagrams map the signaling pathways and experimental workflows.



[Click to download full resolution via product page](#)

*Diagram 1: **Pacritinib**'s multikinase inhibition profile and its disruption of key oncogenic signaling pathways (JAK/STAT, MAPK/PI3K, NF-κB) that drive cell proliferation and survival in malignancies. The experimental workflow for validating efficacy spans from in vitro models to in vivo xenograft studies.*



Click to download full resolution via product page

Diagram 2: Design and key outcomes of the PERSIST-2 Phase 3 trial, which established the efficacy and safety of **Pacritinib** 200 mg BID in myelofibrosis patients with severe thrombocytopenia.

Future Research Directions and Conclusions

Pacritinib's unique kinase profile continues to be explored in various clinical contexts. Beyond its approved indication in MF, ongoing research is investigating its potential in:

- **Graft-versus-Host Disease (GVHD) Prevention:** A Phase 1 trial (NCT02891603) has shown that **Pacritinib** combined with sirolimus and low-dose tacrolimus is a safe and promising regimen for

preventing acute GVHD after allogeneic hematopoietic cell transplantation, with an ongoing Phase 2 trial [6].

- **Viral-Associated Lymphomas:** Preclinical studies demonstrate that **Pacritinib** inhibits proliferation and induces apoptosis in Primary Effusion Lymphoma (PEL) cells by targeting JAK2, STAT3, and NF- κ B pathways, suggesting a potential therapeutic role for KSHV-associated malignancies [4].
- **Acute Myeloid Leukemia (AML):** Preclinical data supports the efficacy of **Pacritinib** in FLT3-mutated AML models, including cases resistant to selective FLT3 inhibitors, due to its dual inhibition of FLT3 and JAK2 [3].

In conclusion, the clinical trial data solidifies **Pacritinib** as a vital therapeutic option for myelofibrosis patients with significant thrombocytopenia, a population with limited safe and effective treatments. Its distinct mechanism of action and manageable safety profile continue to drive research into its application across a spectrum of hematologic malignancies.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. / Phase study of 1 , a next generation JAK2/FLT 2 inhibitor... pacritinib 3
[jhoonline.biomedcentral.com]
 2. Clinical potential of pacritinib in the treatment of myelofibrosis [pmc.ncbi.nlm.nih.gov]
 3. (SB1518), a JAK Pacritinib /FLT 2 inhibitor for the treatment of acute... 3 [nature.com]
 4. Pacritinib inhibits proliferation of primary effusion ... [nature.com]
 5. VONJO® PERSIST-2 Trial Design [vonjohcp.com]
 6. Combined with Sirolimus and Low-Dose Tacrolimus for... Pacritinib [pubmed.ncbi.nlm.nih.gov]
- To cite this document: Smolecule. [Pacritinib clinical trials phase 1 2 3 results]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547886#pacritinib-clinical-trials-phase-1-2-3-results>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com